molecular formula C22H18Cl2N4O2 B2639280 2-(2,4-Dichlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 946200-64-2

2-(2,4-Dichlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2639280
CAS RN: 946200-64-2
M. Wt: 441.31
InChI Key: YFCRBMSSKGDXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Dichlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H18Cl2N4O2 and its molecular weight is 441.31. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Compounds with structures akin to the one specified have been synthesized and assessed for their antimicrobial properties. Notably, derivatives of 1,2,4-triazole and piperazine have shown significant activity against various microorganisms. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives exhibiting good to moderate antimicrobial activities, highlighting the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007). Similarly, Deshmukh et al. (2017) reported the synthesis of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus, some of which exhibited moderate activity against Bacillus subtilis and Escherichia coli (Deshmukh et al., 2017).

Antifungal and Antiviral Applications

Research into similar structures has also uncovered potential antifungal and antiviral applications. Volkova et al. (2020) studied a novel triazole class compound, demonstrating its solubility thermodynamics and partitioning processes in biologically relevant solvents, highlighting its potential as an antifungal agent (Volkova et al., 2020).

Anti-inflammatory Activities

Compounds featuring similar structural elements have been synthesized for their anti-inflammatory properties. Koksal et al. (2013) synthesized a series of oxadiazole derivatives, showing significant anti-inflammatory activity, suggesting similar potential applications for the compound (Koksal et al., 2013).

Serotonin Receptor Antagonism

The synthesis and evaluation of piperazine derivatives as serotonin 5-HT3 receptor antagonists have been explored, indicating the therapeutic potential of such compounds in treating disorders associated with serotonin dysregulation. Mahesh et al. (2004) prepared novel naphthyridine-carbonitrile derivatives, demonstrating favorable antagonism in Guinea pig ileum (Mahesh et al., 2004).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2/c1-14-3-2-4-15(11-14)21(29)27-7-9-28(10-8-27)22-19(13-25)26-20(30-22)17-6-5-16(23)12-18(17)24/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCRBMSSKGDXLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dichlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

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